Heptadecyl octadecanoate

Vue d'ensemble

Description

It is a long-chain ester with the molecular formula C₃₅H₇₀O₂ and a molecular weight of 522.93 g/mol . This compound is commonly used in various industrial applications due to its unique physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptadecyl octadecanoate can be synthesized through the esterification reaction between heptadecanol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Heptadecanol+Stearic Acid→Heptadecyl Octadecanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The ester product is then purified through distillation or crystallization to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions: Heptadecyl octadecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into heptadecanol and stearic acid.

Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction of this compound can yield the corresponding alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Heptadecanol and stearic acid.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: Alcohols

Applications De Recherche Scientifique

Chemistry

- Model Compound: Heptadecyl octadecanoate is utilized as a model compound in studies of esterification and hydrolysis reactions. Its predictable behavior under various conditions makes it an ideal candidate for educational purposes and experimental setups.

-

Reactivity Studies: The compound undergoes hydrolysis, oxidation, and reduction reactions. For instance:

- Hydrolysis: In the presence of water and a catalyst, it can revert to heptadecanol and stearic acid.

- Oxidation: The alkyl chains can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to yield corresponding alcohols.

| Reaction Type | Products |

|---|---|

| Hydrolysis | Heptadecanol, Stearic Acid |

| Oxidation | Carboxylic Acids |

| Reduction | Alcohols |

Biology

Medicine

- Drug Delivery Systems: Due to its biocompatibility and ability to form stable emulsions, this compound is being explored for use in drug delivery systems. Its properties may enhance the solubility and bioavailability of lipophilic drugs.

- Therapeutic Potential: The compound's role in energy storage and waterproofing mechanisms suggests potential applications in therapeutic formulations aimed at improving skin barrier functions.

Industry

- Cosmetics: this compound is used in cosmetic formulations for its emollient properties, helping to improve skin feel and moisture retention.

- Lubricants: In industrial applications, it serves as a lubricant due to its low friction properties.

- Plasticizers: The compound is also utilized as a plasticizer in polymer formulations, enhancing flexibility and durability.

Case Studies

- Esterification Studies : A study demonstrated that using this compound as a model compound allowed researchers to better understand the kinetics of esterification reactions under varying temperature conditions.

- Biological Activity : Research published on the cellular effects of similar wax esters indicated that they could modulate gene expression related to lipid metabolism, suggesting that this compound may have similar effects .

- Cosmetic Formulation : A case study analyzing commercial cosmetic products revealed that formulations containing this compound exhibited improved skin hydration compared to those without it .

Mécanisme D'action

The mechanism of action of heptadecyl octadecanoate involves its interaction with lipid membranes and its ability to modulate the fluidity and permeability of these membranes. The ester can integrate into lipid bilayers, affecting their structural properties and influencing the function of membrane-bound proteins and enzymes. This interaction is crucial for its applications in drug delivery and as a stabilizer in various formulations .

Comparaison Avec Des Composés Similaires

Heptadecyl octadecanoate can be compared with other long-chain esters such as:

- Lauryl laurate (C₂₄H₄₈O₂)

- Palmityl stearate (C₃₄H₆₈O₂)

- Heptadecanyl heptadecanoate (C₃₄H₆₈O₂)

- Oleyl oleate (C₃₆H₆₈O₂)

Uniqueness: this compound is unique due to its specific chain length and the combination of heptadecanol and stearic acid, which imparts distinct physical properties such as melting point and solubility. These properties make it particularly suitable for applications requiring specific thermal and mechanical characteristics .

Activité Biologique

Heptadecyl octadecanoate, a fatty acid ester with the chemical formula CHO, is gaining attention in various fields, including pharmaceuticals and cosmetics, due to its potential biological activities. This compound is formed from the esterification of heptadecanol (a long-chain alcohol) and octadecanoic acid (commonly known as stearic acid). Understanding its biological activity is crucial for exploring its applications and safety in various domains.

This compound is characterized by its long hydrocarbon chain, which contributes to its lipophilic nature. This property influences its interactions within biological systems, affecting absorption, distribution, metabolism, and excretion (ADME) processes.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 538.88 g/mol |

| Boiling Point | Not readily available |

| Solubility | Lipophilic (soluble in organic solvents) |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various fatty acid esters, including this compound. Fatty acids and their derivatives are known to exhibit significant antibacterial and antifungal activities. Research indicates that long-chain fatty acid esters can disrupt microbial membranes, leading to cell lysis.

- Case Study : A study demonstrated that fatty acid esters derived from natural sources showed varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound was included in a broader analysis of lipophilic compounds and exhibited promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Fatty acids play a vital role in modulating inflammatory responses. This compound may possess anti-inflammatory properties due to its structural similarity to other known anti-inflammatory agents.

- Research Findings : In vitro studies have shown that certain fatty acid esters can inhibit the production of pro-inflammatory cytokines. While specific data on this compound is limited, related compounds have demonstrated significant reductions in markers such as TNF-alpha and IL-6 .

Cytotoxicity and Safety Profile

Understanding the cytotoxic effects of this compound is essential for evaluating its safety for human use. Preliminary studies suggest that while many fatty acid esters are generally recognized as safe (GRAS), their cytotoxicity can vary based on chain length and saturation.

- Toxicological Assessment : The compound's safety profile has been assessed through various toxicity tests. For instance, studies using 14C-labeled compounds indicate low toxicity levels at concentrations typically used in cosmetic formulations .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

heptadecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFGDXZQZYMSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

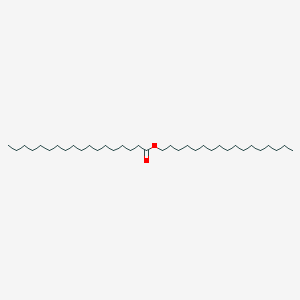

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H70O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302604 | |

| Record name | heptadecyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18299-82-6 | |

| Record name | NSC152077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | heptadecyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.